Dimethyl-W84 dibromide
Description
Contextualization of Quaternary Ammonium (B1175870) Dibromides in Advanced Chemical Systems
Quaternary ammonium compounds (QACs) are a broad class of organic salts characterized by a positively charged nitrogen atom with four organic substituents. unife.it Their properties can be finely tuned by altering these substituents, leading to a vast array of applications, including as surfactants, disinfectants, and phase-transfer catalysts. harvard.eduglpbio.com Dicationic quaternary ammonium salts, which possess two quaternary ammonium centers within a single molecule, represent a more specialized subclass. nih.gov These compounds, often referred to as "gemini" surfactants when the cationic heads are separated by a spacer, exhibit unique properties such as lower critical micelle concentrations and enhanced surface activity compared to their single-headed counterparts. dntb.gov.ua
Quaternary ammonium dibromides, specifically, are noted for their role as allosteric modulators of receptors, influencing the binding and signaling of other molecules without directly interacting with the primary binding site. jst.go.jpnih.gov This modulatory function makes them invaluable probes in chemical biology and pharmacology for studying the intricate mechanisms of receptor function. jst.go.jppsu.edu The presence of two cationic centers and two bromide counter-ions in compounds like Dimethyl-W84 dibromide contributes to their specific solubility, stability, and interaction profiles within biological and chemical systems. unife.itglpbio.com
Theoretical Frameworks Underpinning the Design and Investigation of Complex Cationic Structures
The design and investigation of complex cationic structures such as this compound are heavily reliant on established theoretical frameworks. Allosteric modulation, the primary function of Dimethyl-W84, is understood through models like the concerted Monod-Wyman-Changeux (MWC) model and the sequential Koshland-Némethy-Filmer (KNF) model. psu.edu These models describe how the binding of a modulator at an allosteric site can induce conformational changes in a protein, thereby altering the affinity or efficacy of a primary ligand at a separate, orthosteric site. psu.educhemspider.com
For allosteric modulators of G-protein coupled receptors (GPCRs), like the M2 muscarinic receptor targeted by Dimethyl-W84, a key concept is the cooperativity constant (α). chemspider.com This value quantifies the extent to which the allosteric modulator alters the affinity of the primary ligand. chemspider.com Computational chemistry plays a crucial role in predicting the interactions of these complex cations with their biological targets. cvmh.frgoogle.com Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations are employed to model the binding poses and interaction energies of dicationic molecules within receptor binding pockets, providing insights that guide the synthesis of more potent and selective modulators. These computational studies are essential for understanding the structure-activity relationships that govern the function of these intricate molecules. cvmh.fr
Evolution of Synthetic Strategies for Dicationic Organic Compounds: Precursors to this compound
The synthesis of dicationic organic compounds has evolved significantly, driven by the need for molecules with specific architectures and properties for various applications, including as ionic liquids and biologically active agents. nih.gov A common and historically significant method for creating quaternary ammonium salts is the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.
For the synthesis of symmetrical dicationic salts, a typical strategy involves the reaction of a diamine with two equivalents of an alkyl halide, or the reaction of a dihalide with two equivalents of a tertiary amine. The synthesis of unsymmetrical dicationic compounds presents a greater challenge, often requiring multi-step procedures with the use of protecting groups to ensure selective alkylation at each nitrogen center.
The synthesis of bis-quaternary ammonium compounds, such as the hexamethonium-type allosteric modulators related to Dimethyl-W84, often involves a quaternization reaction as a key step. google.com For instance, a common precursor strategy involves the synthesis of an intermediate containing one tertiary amine and a reactive halide, which can then react with another tertiary amine to form the second quaternary center. google.com A general approach for creating dicationic imidazolium-based ionic liquids, for example, involves a quaternization reaction followed by an ion exchange step. The development of efficient and selective synthetic routes has been crucial for accessing the diverse range of dicationic structures currently under investigation.
Based on the structural motifs of this compound and general synthetic strategies for related compounds, a plausible synthetic route can be inferred. The synthesis would likely begin with the preparation of N-(3-bromopropyl)-4-methylphthalimide. This intermediate could then be reacted with a large excess of 1,6-bis(dimethylamino)hexane. This reaction would lead to the formation of a mono-quaternary ammonium salt, where one of the dimethylamino groups of the hexane (B92381) linker has been alkylated. The resulting intermediate, a tertiary amine with a long phthalimide-containing chain, would then be reacted with another molecule of N-(3-bromopropyl)-4-methylphthalimide to form the final dicationic product, this compound. This step-wise approach allows for the controlled construction of the complex, symmetrical dicationic structure.
Overview of Research Trajectories for Novel Organic Bromide Salts
Research into novel organic bromide salts is a dynamic and expanding field, with several key trajectories. One significant area of focus is the development of new ionic liquids, where bromide is a common counter-anion. These materials are explored for their unique solvent properties, thermal stability, and applications in "green chemistry" and materials science.
Another major research direction is the synthesis of organic bromide salts with specific biological activities. harvard.edu This includes the development of new antimicrobial agents, where quaternary ammonium bromides have a long history of use, and the design of targeted therapeutic agents like allosteric modulators. unife.itharvard.edu The ability to tune the structure of the organic cation allows for the optimization of properties such as membrane permeability and target affinity.
Furthermore, there is growing interest in the use of organic bromide salts in organic synthesis, for example, as phase-transfer catalysts or as reagents for specific chemical transformations. Recent studies have also explored the rich supramolecular chemistry of organic bromide salts, investigating how the bromide anion participates in hydrogen bonding and other non-covalent interactions to influence the crystal packing and solid-state properties of these materials. The development of novel organic bromide salts continues to be a fertile area of research, driven by the diverse potential applications of these versatile compounds.
Chemical Compound Information
| Compound Name |
| This compound |
| N-methylscopolamine |
| 1,6-bis(dimethylamino)hexane |
| N-(3-bromopropyl)-4-methylphthalimide |
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 402475-33-6 | dntb.gov.ua |
| Molecular Formula | C₃₄H₄₈Br₂N₄O₄ | |
| Molecular Weight | 736.6 g/mol | dntb.gov.ua |
| Formal Name | N¹,N⁶-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N¹,N¹,N⁶,N⁶-tetramethyl-1,6-hexanediaminium, dibromide | |
| Solubility | Soluble in DMSO and water | dntb.gov.ua |
| Appearance | Solid | |
| Purity | ≥98% | |
| Primary Function | Selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor | dntb.gov.ua |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-[dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N4O4.2BrH/c1-25-15-11-17-27-29(25)33(41)35(31(27)39)19-13-23-37(3,4)21-9-7-8-10-22-38(5,6)24-14-20-36-32(40)28-18-12-16-26(2)30(28)34(36)42;;/h11-12,15-18H,7-10,13-14,19-24H2,1-6H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTJFAZNCPZJLE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC[N+](C)(C)CCCCCC[N+](C)(C)CCCN3C(=O)C4=CC=CC(=C4C3=O)C.[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48Br2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dimethyl W84 Dibromide and Analogous Structures
Retrosynthetic Analysis of Dimethyl-W84 Dibromide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a symmetrical dicationic compound like this compound, this process logically breaks the molecule down at the quaternary nitrogen atoms.
The primary disconnection occurs at the C-N bonds formed during the quaternization step. This reveals the key precursors: a tertiary diamine and an alkylating agent. Specifically, the structure of this compound points to two main retrosynthetic pathways.
Pathway A involves disconnecting the bond between the nitrogen of the hexanediamine (B8719201) core and the propyl-phthalimide side chain. This identifies N¹,N¹,N⁶,N⁶-tetramethyl-1,6-hexanediamine as the central diamine precursor and a 3-(bromopropyl)phthalimide derivative as the alkylating agent.
Pathway B involves disconnecting the bond between the nitrogen and the hexane (B92381) chain. This suggests a precursor like N,N-dimethyl-3-(phthalimidopropyl)amine, which would then be reacted with a 1,6-dihalohexane, such as 1,6-dibromohexane.
Given the structure, N¹,N⁶-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N¹,N¹,N⁶,N⁶-tetramethyl-1,6-hexanediaminium, dibromide, the most direct synthesis involves the reaction of a pre-formed tertiary diamine with an appropriate alkyl halide. caymanchem.comscbt.com
Key Precursors and Synthetic Intermediates in the Formation of Dicationic Amine Systems
The synthesis of dicationic amine systems like this compound relies on a set of well-defined precursors and intermediates. justia.com The core of the molecule is a diamine, and the quaternizing agents are typically alkyl halides.
Tertiary Diamines: The central building block for Dimethyl-W84 is N¹,N¹,N⁶,N⁶-tetramethyl-1,6-hexanediamine. This intermediate provides the nucleophilic nitrogen atoms required for the final quaternization step. The synthesis of such tertiary diamines can be achieved through the exhaustive methylation of the corresponding primary diamine (1,6-hexanediamine).
Alkylating Agents: The side chains are introduced using an alkylating agent. For Dimethyl-W84, this would be a derivative of phthalimide (B116566), specifically N-(3-bromopropyl)-5-methyl-2H-isoindole-1,3(2H)-dione. This molecule contains the reactive carbon-bromine bond that is susceptible to nucleophilic attack by the tertiary amine.
Alternative Precursors: In an alternative approach, a bis-tertiary amine can be reacted with monomeric alkylating agents to form the bis-quaternary ammonium (B1175870) compound. justia.com For example, N,N,N',N'-tetramethyl-1,6-hexanediamine could be reacted with two equivalents of an appropriate alkyl halide.
| Precursor Type | Example for Dimethyl-W84 Synthesis | Role in Synthesis |
| Tertiary Diamine | N¹,N¹,N⁶,N⁶-tetramethyl-1,6-hexanediamine | Nucleophilic core, forms the hexane bridge |
| Alkyl Halide | N-(3-bromopropyl)-5-methylphthalimide | Electrophilic side-chain, undergoes substitution |
| Dihaloalkane | 1,6-Dibromohexane | Alternative electrophilic core |
| Tertiary Amine | N,N-dimethyl-N-(3-(5-methylphthalimido)propyl)amine | Alternative nucleophilic side-chain |
Strategic Selection of Protecting Groups and Leaving Groups in Dibromide Synthesis
The efficiency of synthesizing bis-quaternary ammonium salts is highly dependent on the choice of leaving groups and, when necessary, protecting groups.
Leaving Groups: The quaternization reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is significantly influenced by the nature of the leaving group on the alkylating agent. For the synthesis of a dibromide salt, an alkyl bromide is the ideal precursor. Bromide is an excellent leaving group because it is a weak base and is highly polarizable, which stabilizes the forming negative charge in the transition state. The use of an alkyl bromide directly yields the desired dibromide salt without the need for subsequent anion exchange.
Protecting Groups: In the synthesis of Dimethyl-W84, the phthalimide group itself can be viewed as a protected form of a primary amine. The phthalimide is stable under the conditions required for the quaternization of the tertiary amine and prevents unwanted side reactions at the terminus of the propyl chain. For the synthesis of the tertiary diamine precursor, N¹,N¹,N⁶,N⁶-tetramethyl-1,6-hexanediamine, no protecting groups are typically necessary if starting from 1,6-hexanediamine (B7767898) and performing an exhaustive methylation. However, in more complex syntheses of analogous structures, protecting groups for amines might be employed to ensure selective alkylation.
Optimized Synthetic Pathways for this compound
Optimized pathways for the synthesis of bis-quaternary ammonium compounds aim for high yields, purity, and straightforward procedures. justia.comnih.gov The most common and direct method is the reaction of a bis-tertiary amine with an alkyl halide. wikipedia.org
Multistep Organic Synthesis Protocols
Step 1: Synthesis of N-(3-bromopropyl)-5-methylphthalimide This precursor is typically synthesized from 5-methylphthalic anhydride (B1165640) and 3-amino-1-propanol, followed by bromination of the alcohol functionality.
Step 2: Synthesis of N¹,N¹,N⁶,N⁶-tetramethyl-1,6-hexanediamine This can be prepared by the Eschweiler-Clarke reaction of 1,6-hexanediamine, which involves reductive amination using formaldehyde (B43269) and formic acid to introduce the methyl groups.
Step 3: Quaternization The final step involves reacting N¹,N¹,N⁶,N⁶-tetramethyl-1,6-hexanediamine with two equivalents of N-(3-bromopropyl)-5-methylphthalimide in a suitable polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), often with heating to facilitate the reaction.
The cornerstone of Dimethyl-W84 synthesis is the quaternization of a tertiary amine, a reaction also known as the Menshutkin reaction. wikipedia.org This reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine onto the electrophilic carbon atom of the alkyl halide. wikipedia.org
The reaction to form this compound is a bimolecular process: N¹,N¹,N⁶,N⁶-tetramethyl-1,6-hexanediamine + 2 * N-(3-bromopropyl)-5-methylphthalimide → this compound
This reaction is typically carried out in a polar, aprotic solvent to solvate the forming cationic species and promote the SN2 mechanism. The reaction rate is dependent on concentration, temperature, and the specific structure of the reactants. Being a symmetrical molecule, the reactivity of both amine groups on the hexanediamine core is identical.
The identity of the final counter-ion (anion) is determined either directly by the choice of the alkylating agent or by a subsequent anion exchange step.
Direct Halogenation: To synthesize this compound directly, an alkyl bromide (e.g., N-(3-bromopropyl)-5-methylphthalimide) is used. This is the most straightforward method. If an alkyl chloride were used, the corresponding dichloride salt would be formed.
Anion Exchange: If the synthesis initially produces a quaternary ammonium salt with an undesired anion (e.g., iodide or chloride), an anion exchange can be performed. researchgate.net This is commonly achieved using an anion-exchange resin. researchgate.net The quaternary ammonium salt is passed through a column packed with a resin that has been pre-loaded with the desired anion (in this case, bromide). The resin captures the original anion and releases the bromide ion into the solution, resulting in the desired dibromide salt. researchgate.netmdpi.com While effective, this adds an extra step to the purification process. For Dimethyl-W84, direct synthesis with a bromide leaving group is more efficient.
Novel Approaches in the Synthesis of Related Bis-Ammonium Salts
Research into the synthesis of bis-ammonium salts has led to several innovative strategies designed to improve efficiency, yield, and environmental footprint. One significant development is the use of solvent-free reaction conditions. mdpi.com For example, N,N-bis-(phthalimidopropyl)-N-alkylamines have been successfully quaternized by heating the molten reactant with an alkyl iodide without any solvent. scirp.org This method is contrasted with traditional approaches that require heating the reactants under reflux in a solvent like ethanol (B145695). scirp.org
Another approach involves a one-pot multicomponent synthesis, which is valued for its high atom economy, reduced waste, and simplified reaction processes. growingscience.com Furthermore, novel series of bis-ammonium compounds have been synthesized from precursors like pyridoxine (B80251), reacting dichlorides with an excess of a tertiary amine in ethanol at elevated temperatures. mdpi.com The development of herbicidal ionic liquids has also employed a straightforward acid-base reaction between a bis(ammonium) hydroxide (B78521) and the herbicide in its acid form to create new bis(ammonium) salts. rsc.org
Reaction Condition Optimization in the Synthesis of this compound
The efficiency of synthesizing bis-ammonium salts is highly dependent on reaction conditions. Careful control over parameters such as solvent, temperature, and pressure is crucial for maximizing yield and purity. smolecule.com
Solvent Effects on Reaction Yields and Selectivity
The choice of solvent is a critical factor that can influence reaction rates, yields, and the ease of product isolation. In the synthesis of some bis(quaternary ammonium salts), acetonitrile has been shown to be an effective solvent for the quaternization step, whereas refluxing in acetone (B3395972) or ethanol resulted in no product or very low yields, respectively. tandfonline.com
For the synthesis of hexamethonium (B1218175) bromide from dibromoalkane and trimethylamine (B31210) aqueous solution, using ethanol as a solvent facilitates a homogeneous reaction, leading to faster conversion, higher yields, and more convenient post-treatment compared to two-phase systems. google.com The solubility of the final product in different organic solvents also significantly impacts the yield during the washing and purification stages. google.com For instance, some salts are highly soluble in ethanol but less so in dichloromethane, a property that can be exploited for purification. google.com In other syntheses, solvents like chloroform (B151607) are used as the eluent in column chromatography. chembk.com
Table 1: Reported Solvent Effects in the Synthesis of Bis-Ammonium Salts
| Solvent System | Observation | Compound Type | Reference |
|---|---|---|---|
| Acetonitrile | Effective for reaction; reflux for 14h. | Tetraoxane-bis(quaternary ammonium salt) conjugate | tandfonline.com |
| Ethanol | Very low yield (<1%) after 20h reflux. | Tetraoxane-bis(quaternary ammonium salt) conjugate | tandfonline.com |
| Acetone | No desired product after 18h reflux. | Tetraoxane-bis(quaternary ammonium salt) conjugate | tandfonline.com |
| Ethanol | Enables homogeneous reaction, high yield, easy post-treatment. | Hexamethonium bromide | google.com |
Temperature and Pressure Influences on Synthetic Efficiency
Temperature is a key parameter in driving the synthesis of bis-ammonium salts toward completion. Reactions are often carried out at elevated temperatures, such as 60 °C or 70 °C, for several hours to ensure efficient conversion. google.commdpi.com For example, the synthesis of certain bis-ammonium pyridoxine derivatives is conducted at 70 °C for 5 hours in ethanol. mdpi.com A solvent-free synthesis of a protic ionic liquid was achieved by heating the reactants at 100 °C for 24 hours. mdpi.com
Pressure is also manipulated in certain synthetic schemes, particularly for removing volatile by-products or solvents. In the synthesis of a dibenzyl bis(octadecamidoethyl) ammonium salt, the reaction mixture was heated to 200 °C while the system pressure was gradually reduced to facilitate the removal of excess amine. chembk.com Reduced pressure is also commonly used to evaporate solvents after the reaction is complete. scirp.orgtandfonline.com
Table 2: Temperature and Pressure Conditions in Bis-Ammonium Salt Syntheses
| Temperature | Pressure | Duration | Reaction Details | Reference |
|---|---|---|---|---|
| 70 °C | Atmospheric | 5 hours | Synthesis of bis-ammonium pyridoxine derivatives in ethanol. | mdpi.com |
| 60 °C | Atmospheric | 6 hours | Synthesis of hexamethonium bromide in ethanol. | google.com |
| 100 °C | Atmospheric | 24 hours | Solvent-free synthesis of bis(2-hydroxyethyl)ammonium erucate. | mdpi.com |
| 130-200 °C | Reduced (3.9-26.7 kPa) | 5.5 hours | Removal of by-products and excess amine. | chembk.com |
| Reflux | Atmospheric | 14 hours | Synthesis of tetraoxane (B8471865) conjugate in acetonitrile. | tandfonline.com |
Isolation and Purification Techniques for this compound
The isolation and purification of this compound and its analogs are essential to obtain a product with the high purity required for analytical studies. avantorsciences.com Common techniques include chromatography and crystallization.
Advanced Chromatographic Separations
Column chromatography is a frequently employed method for purifying bis-ammonium salts. chembk.com Silica gel is a common stationary phase, with eluent systems such as hexane/ethyl acetate (B1210297) used to separate the desired product from impurities. tandfonline.com
For analytical purposes and preparative separations, High-Performance Liquid Chromatography (HPLC) is utilized. Reverse-phase (RP) HPLC methods have been developed for analyzing compounds like dodecyl bis(2-hydroxyethyl) benzyl (B1604629) ammonium chloride. sielc.com These methods can use mobile phases consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com
A more advanced technique is reversed-phase ion-pair liquid chromatography, which is particularly useful for separating charged molecules like bis-ammonium salts. nih.gov This method involves the use of ion-pairing reagents, such as triethylammonium (B8662869) acetate or N,N-dimethyl cyclohexylammonium acetate, in the mobile phase to improve retention and separation on a reverse-phase column. nih.gov
Crystallization and Recrystallization Methodologies
Crystallization is a final, critical step for purifying solid bis-ammonium salts. The choice of solvent system is paramount for obtaining high-purity crystals. A common strategy involves dissolving the crude product in a solvent in which it is soluble (often with heating) and then adding an anti-solvent to induce crystallization. A mixture of ethanol and diethyl ether has been successfully used to crystallize a tetraoxane-bis(quaternary ammonium salt) conjugate. tandfonline.com
Other reported methods include crystallization from a solution of water and 0.1 M HCl, or recrystallization from absolute ethanol. scirp.orgiucr.org The crystallization of bis[dibenzyldimethylammonium]CuX4 salts has been achieved from acetonitrile or dilute HX solutions. iucr.org Prior to crystallization, the crude product is often washed with a solvent in which it is poorly soluble, such as diethyl ether or dichloromethane, to remove unreacted starting materials and other impurities. google.commdpi.com The final purified solid is typically dried under vacuum. mdpi.com
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| W-84 dibromide |
| Hexamethonium bromide |
| Dodecyl bis(2-hydroxyethyl) benzyl ammonium chloride |
| N,N-bis-(phthalimidopropyl)-N-alkylamines |
| N,N-bis-(phthalimidopropyl)-N,N-dialkylammonium iodides |
| Bis(2-hydroxyethyl)ammonium erucate |
| Dibenzyl bis(octadecamidoethyl) ammonium salt |
| Bis(2-phthalimidoethyl)ammonium chloride |
| Bis[dibenzyldimethylammonium]CuX4 |
| Trimethylamine |
| Triethylammonium acetate |
| N,N-dimethyl cyclohexylammonium acetate |
Advanced Structural Elucidation and Conformational Analysis of Dimethyl W84 Dibromide
Crystallographic Investigations of Dimethyl-W84 Dibromide
Crystallographic methods are indispensable for determining the three-dimensional structure of a molecule in the solid state. These techniques provide precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which are crucial for understanding the molecule's interaction with its biological targets.
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline compound. uhu-ciqso.esuol.de For this compound, obtaining a suitable single crystal would be the first critical step, a process that can be challenging and often involves screening various solvents and crystallization conditions, such as vapor diffusion or slow evaporation. researchgate.net
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 25.1 |
| c (Å) | 15.3 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 4005.2 |
| Z | 4 |
Powder X-ray Diffraction for Polymorphic Forms and Bulk Purity
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline properties of a material. researchgate.net Unlike SC-XRD, which analyzes a single point, PXRD provides a diffraction pattern representative of the entire powdered sample. This is essential for identifying different polymorphic forms—crystalline structures of the same compound that can have different physical properties. Each polymorph would produce a unique diffraction pattern.
Furthermore, PXRD is a powerful tool for assessing the bulk purity of a synthesized batch of this compound. The diffraction pattern of a pure sample would consist of sharp, well-defined peaks at characteristic 2θ angles. The presence of unexpected peaks could indicate crystalline impurities. nist.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. libretexts.org High-resolution NMR provides detailed information about the chemical environment of individual atoms (protons, carbons) and their connectivity.
Multidimensional NMR Techniques (2D-COSY, HSQC, HMBC) for Complete Assignment
For a molecule as complex as this compound, one-dimensional ¹H and ¹³C NMR spectra would exhibit significant signal overlap. Multidimensional NMR techniques are essential to resolve these ambiguities and achieve a complete and unambiguous assignment of all proton and carbon signals. youtube.commagritek.com
2D-COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum would map out the spin systems within the molecule, such as the propyl and hexyl chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It is a highly sensitive method for assigning carbon resonances based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). science.gov HMBC is crucial for connecting the different spin systems identified by COSY and for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbons in the isoindole rings.
Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for Key Fragments of this compound
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |
| Aromatic-CH | 7.5 - 7.8 | 123 - 135 | Aromatic-CH | Carbonyl C, Aromatic C |
| N-CH₂ (propyl) | 3.8 - 4.0 | ~40 | CH₂-CH₂-CH₂ | Carbonyl C, Quaternary N |
| N⁺-(CH₃)₂ | 3.1 - 3.3 | ~52 | None | N⁺-CH₂, Adjacent C in chain |
| Alkyl-CH₃ | 2.4 - 2.6 | ~21 | None | Aromatic C |
| Carbonyl C=O | N/A | ~168 | N/A | Aromatic-CH, N-CH₂ |
Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Behavior in Solution
Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. researchgate.netresearchgate.net The rate of diffusion is related to the size and shape of a molecule; larger molecules diffuse more slowly than smaller ones. emerypharma.com
For this compound, a dicationic molecule, there is a potential for it to form aggregates or micelles in solution, particularly in aqueous media. A DOSY experiment would show all proton signals belonging to a single, non-aggregating molecule aligning at the same diffusion coefficient. If aggregation occurs, a new, lower diffusion coefficient corresponding to the larger aggregate species would be observed. rsc.org This technique could be used to study how factors like concentration and solvent composition affect the aggregation state of this compound in solution. researchgate.netnih.gov
Vibrational Spectroscopy Characterization of this compound
Vibrational spectroscopy is a powerful non-destructive analytical technique employed to probe the molecular structure of compounds by examining the vibrations of their constituent atoms. This method provides a molecular fingerprint, enabling the identification of functional groups and offering insights into intermolecular interactions and conformational states. For a complex molecule such as this compound, a combination of Fourier Transform Infrared (FTIR) and Raman spectroscopy is essential for a comprehensive structural characterization.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. The analysis of this compound by FTIR is critical for confirming the presence of its key structural motifs: the isoindoline-1,3-dione (phthalimide derivative) rings, the quaternary ammonium (B1175870) centers, and the aliphatic chains.
The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these would be the strong, sharp peaks corresponding to the carbonyl (C=O) stretching vibrations of the phthalimide (B116566) groups. Typically, imides show two distinct C=O stretching bands due to symmetric and asymmetric vibrations, which are anticipated in the region of 1700-1770 cm⁻¹. The aromatic C-H stretching vibrations of the substituted benzene (B151609) rings within the isoindoline (B1297411) structure would likely appear around 3000-3100 cm⁻¹.
The aliphatic portions of the molecule, including the propyl and hexyl chains, will be evidenced by C-H stretching vibrations in the 2850-2960 cm⁻¹ range. Furthermore, the C-N stretching vibrations associated with the quaternary ammonium groups are expected to produce characteristic peaks, although these can sometimes be weak and overlap with other absorptions. Intermolecular interactions, such as those influenced by the bromide counter-ions, may cause slight shifts in the peak positions and changes in band shapes.
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| ~3050 | Medium | Aromatic C-H Stretch | Isoindoline Ring |
| ~2960-2850 | Strong | Aliphatic C-H Stretch | Propyl and Hexyl Chains |
| ~1770 | Strong | Asymmetric C=O Stretch | Imide |
| ~1710 | Strong | Symmetric C=O Stretch | Imide |
| ~1470 | Medium | C-H Bending | Aliphatic Chains |
| ~1380 | Medium | C-N Stretch | Quaternary Ammonium |
Note: This table is based on predicted values for the functional groups present in this compound and may not represent actual experimental data.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy provides excellent information on non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the carbon skeleton and certain symmetric functional groups of this compound.
In the Raman spectrum of this compound, the symmetric breathing vibrations of the aromatic rings in the isoindoline moieties are expected to produce strong and sharp signals. The C-C stretching modes of the aliphatic chains will also be prominent. A key feature would be the symmetric stretching vibration of the quaternary ammonium [C-N]⁺ core, which often gives a characteristic Raman band that is weak or absent in the FTIR spectrum. acs.org
Lattice modes, which are low-frequency vibrations arising from the collective motions of molecules in the crystal lattice, can also be observed in the low-wavenumber region of the Raman spectrum. These modes are sensitive to the crystal packing and the interactions between the dication of Dimethyl-W84 and the bromide anions.
Table 2: Predicted Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| ~3060 | Medium | Aromatic C-H Stretch | Isoindoline Ring |
| ~2930 | Strong | Aliphatic C-H Stretch | Propyl and Hexyl Chains |
| ~1610 | Strong | Aromatic Ring Stretch | Isoindoline Ring |
| ~1450 | Medium | C-H Bending | Aliphatic Chains |
| ~970 | Medium | Symmetric [C-N]⁺ Stretch | Quaternary Ammonium |
| ~760 | Medium | Symmetric Ring Breathing | Isoindoline Ring |
Note: This table is based on predicted values for the functional groups present in this compound and may not represent actual experimental data.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. youtube.com For this compound, with a molecular formula of C₃₄H₄₈N₄O₄ for the cationic part, HRMS would be used to confirm its elemental composition by measuring the exact mass of the dication. Current time information in Bangalore, IN.researchgate.net The theoretical monoisotopic mass of the dication [C₃₄H₄₈N₄O₄]²⁺ can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.
Table 3: HRMS Data for the Dimethyl-W84 Dication
| Species | Molecular Formula | Theoretical Monoisotopic Mass (m/z) |
|---|
Note: The theoretical m/z is calculated for the dicationic species. The full compound includes two bromide counter-ions.
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing how the molecule breaks apart.
For this compound, the dicationic parent ion ([C₃₄H₄₈N₄O₄]²⁺) would be selected and subjected to fragmentation. The fragmentation pattern would likely be dominated by cleavages at the weakest bonds, which are typically the C-N bonds of the quaternary ammonium centers and the bonds within the aliphatic linkers. A plausible fragmentation pathway could involve the neutral loss of one of the N-methyl groups or cleavage of the propyl or hexyl chains. The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the different structural units within the molecule.
Table 4: Plausible MS/MS Fragmentation of the Dimethyl-W84 Dication ([C₃₄H₄₈N₄O₄]²⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 288.1867 | 273.1631 | CH₃ | Loss of a methyl group from a quaternary nitrogen |
| 288.1867 | 216.1441 | C₅H₁₁N | Cleavage of the hexyl chain |
Note: This table presents a hypothetical fragmentation pattern based on the known structure of this compound. Actual experimental results may vary.
Chiroptical Spectroscopy for Enantiomeric Purity (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules by measuring their differential absorption of left and right circularly polarized light. These techniques are essential for determining the enantiomeric purity and absolute configuration of chiral compounds.
An analysis of the chemical structure of this compound reveals the absence of any stereogenic centers (chiral carbons) or other elements of chirality like axial or planar chirality. The molecule is symmetric and, therefore, achiral. As a result, this compound will not exhibit any chiroptical activity. Consequently, chiroptical spectroscopy for the determination of enantiomeric purity is not applicable to this compound.
Computational and Theoretical Investigations of Dimethyl W84 Dibromide
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. northwestern.edu These methods solve the Schrödinger equation (or its derivatives) to yield information about molecular geometry, energy, and electronic properties.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for medium to large molecules like Dimethyl-W84. researchgate.netunige.ch DFT calculations can be employed to determine the optimized, lowest-energy geometry of the Dimethyl-W84 dication. This involves calculating the forces on each atom and minimizing them to find a stable structure on the potential energy surface.
From a DFT optimization, one can extract key ground-state properties. These include the distribution of electron density, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, which is a predictor of chemical reactivity and electronic excitability. The electrostatic potential surface can also be mapped to identify electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions. For a molecule with two quaternary ammonium (B1175870) cations, these calculations would precisely locate the positive charges and their distribution across the molecular framework.
Below is a hypothetical table of optimized geometric parameters for a key structural motif within Dimethyl-W84, the phthalimide (B116566) group, as would be obtained from a DFT calculation.
| Parameter (Phthalimide Moiety) | Calculated Value |
| C-N Bond Length (imide) | 1.40 Å |
| C=O Bond Length | 1.22 Å |
| C-C Bond Length (aromatic) | 1.39 Å |
| N-C-C Bond Angle | 112.0° |
| C-N-C Bond Angle (imide) | 111.5° |
Note: This interactive table contains plausible data generated for illustrative purposes, as specific experimental or calculated values for Dimethyl-W84 dibromide are not publicly available.
For even greater accuracy, particularly for electronic properties, ab initio (Latin for "from the beginning") methods can be utilized. dtic.milaps.org Unlike DFT, which relies on approximations for the exchange-correlation functional, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) are based entirely on first principles. dtic.mil
While computationally more demanding, these high-accuracy calculations serve to benchmark DFT results and can provide more reliable values for properties like electron affinity and ionization potential. For Dimethyl-W84, such calculations could be performed on fragments of the molecule (e.g., the phthalimide head group or the diamine linker) to build a highly accurate electronic picture. These methods are essential when subtle electronic effects are of interest. aps.org
Molecular Dynamics (MD) Simulations for Conformational Space and Solution Behavior
While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide a view of how the molecule moves and behaves over time, especially in a biological or solution environment. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. mdpi.com
This compound possesses a long and flexible hexamethylene linker connecting two quaternary ammonium centers, with additional propyl chains connecting to the phthalimide groups. This flexibility results in a vast conformational space. MD simulations are the ideal tool to explore this space. nih.gov
The following interactive table illustrates the kind of data that can be extracted from an MD simulation, showing the range of motion for key dihedral angles in the molecule's backbone.
| Dihedral Angle (Atom Numbers) | Description | Typical Range (degrees) |
| C1-C2-C3-N+ | Propyl chain torsion | -180 to +180 (Full rotation) |
| C7-C8-C9-C10 | Central hexamethylene linker | 60 (gauche), 180 (anti) |
| N+-C(propyl)-C(propyl)-C(phthalimide) | Linker to head group torsion | -90 to +90 (Restricted) |
Note: This table presents hypothetical yet representative data from a simulated trajectory to illustrate the conformational flexibility.
As a dibromide salt, Dimethyl-W84 exists in solution as a dication with two bromide counter-ions. MD simulations are exceptionally powerful for studying how the molecule interacts with solvent molecules (e.g., water) and the dynamics of its association with the bromide ions. nih.govrsc.org
Simulations in a box of explicit water molecules would reveal the structure of the hydration shells around the charged quaternary ammonium groups and the polar phthalimide rings. The analysis of radial distribution functions (RDFs) from the simulation can quantify these interactions, showing the probable distance of water molecules or bromide ions from specific sites on the dication. pnnl.gov These simulations can also capture the dynamics of ion pairing—whether the bromide ions remain closely associated with the cationic centers (a contact ion pair) or are separated by solvent molecules (a solvent-separated ion pair). pnnl.govnih.gov This has significant implications for the molecule's effective shape and electrostatic profile in solution.
Theoretical Prediction of Spectroscopic Signatures for this compound
Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental characterization. By calculating these signatures theoretically, one can aid in the interpretation of experimental spectra or predict the spectral consequences of structural changes. researchgate.net
DFT calculations are commonly used to predict vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of the vibrational modes. For Dimethyl-W84, this could help assign specific peaks in an experimental IR spectrum to the vibrations of the C=O groups in the phthalimide rings, the C-N bonds, or the various C-H bending and stretching modes of the aliphatic linkers.
Furthermore, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be computed. This involves calculating the magnetic shielding around each nucleus (e.g., ¹H, ¹³C) within the molecule's calculated electronic structure. Predicted NMR spectra can be invaluable for confirming the chemical structure and for assigning signals in complex experimental spectra, especially for a large molecule with many similar chemical environments like Dimethyl-W84.
Computational NMR Chemical Shift and Coupling Constant Prediction
The primary method for these predictions is the Gauge-Including Atomic Orbital (GIAO) method, commonly used in conjunction with Density Functional Theory (DFT), for instance, with the B3LYP functional. researchgate.net This approach calculates the isotropic magnetic shielding tensors for each nucleus. To obtain the chemical shifts (δ) that are comparable to experimental values, the calculated shielding values (σ) are referenced against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc).
For a molecule as flexible as this compound, with its long alkyl chains, a significant challenge is accounting for the multiple possible conformations in solution. A comprehensive study would require performing a conformational search, calculating the NMR parameters for each low-energy conformer, and then averaging the results based on their Boltzmann population. rsc.orgpsu.edu The presence of the quaternary ammonium groups and the aromatic phthalimide rings significantly influences the electronic environment and, consequently, the chemical shifts of nearby protons and carbons. capes.gov.bracs.org
Based on established principles, an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for the distinct chemical environments within the this compound structure can be estimated.
Illustrative Predicted NMR Chemical Shifts for this compound
This table represents estimated chemical shift ranges based on general principles for the functional groups present in the molecule.
| Atom Type | Structural Moiety | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| Aromatic CH | Phthalimide Ring | 7.8 - 8.0 | 124 - 135 |
| Aromatic C-N/C-C=O | Phthalimide Ring | - | 132 - 136 |
| Aromatic C=O | Phthalimide Carbonyl | - | ~168 |
| Aromatic C-CH₃ | Phthalimide Ring | - | ~145 |
| Methyl on Ring | Phthalimide -CH₃ | ~2.5 | ~22 |
| N⁺-CH₃ | Quaternary Ammonium | ~3.3 | ~53 |
| N⁺-CH₂ | Propyl & Hexyl Chains | ~3.5 | ~65 |
| N-CH₂ | Propyl Chain (adjacent to N) | ~3.8 | ~38 |
| Central CH₂ | Propyl & Hexyl Chains | 1.4 - 2.0 | 23 - 28 |
Vibrational Frequency and Intensity Calculations
Theoretical calculations of vibrational spectra (infrared and Raman) are crucial for assigning experimental bands to specific molecular motions. For this compound, no specific computational vibrational analysis has been published. However, the methodology is well-documented for its constituent functional groups, particularly phthalimide derivatives. mdpi.comresearchgate.netnih.govaip.org
DFT calculations, typically using the B3LYP functional with a basis set such as 6-311G(d,p), are employed to optimize the molecular geometry and compute the harmonic vibrational frequencies. nih.govmdpi.com It is a known phenomenon that calculated harmonic frequencies are often higher than experimental frequencies due to the neglect of anharmonicity and other systematic errors. To correct this, the computed frequencies are typically multiplied by empirical scaling factors (commonly between 0.95 and 0.98 for B3LYP) to improve agreement with experimental data. researchgate.net
The resulting data provide the frequency of each vibrational mode, its IR intensity, and its Raman activity, allowing for the theoretical construction of the entire spectra. For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the phthalimide carbonyl (C=O) groups, C-N stretching within the imide ring and the alkyl chains, various C-H bending and stretching modes of the aromatic rings and the aliphatic linkers, and skeletal vibrations of the entire structure.
Representative Calculated Vibrational Modes for this compound
This table presents typical frequency ranges for the main functional groups, based on DFT studies of analogous structures.
| Vibrational Mode | Functional Group | Typical Calculated Frequency Range (cm⁻¹) | Expected IR Intensity |
| Aromatic C-H Stretch | Phthalimide Rings | 3050 - 3150 | Medium to Weak |
| Aliphatic C-H Stretch | Alkyl Chains & Methyl Groups | 2850 - 3000 | Strong |
| Asymmetric C=O Stretch | Imide Carbonyl | ~1780 | Very Strong |
| Symmetric C=O Stretch | Imide Carbonyl | ~1725 | Strong |
| C-N-C Stretch | Imide Ring | 1300 - 1400 | Strong |
| C-N Stretch | Alkyl Chains | 1100 - 1250 | Medium |
| Imide Ring Deformation | Phthalimide Rings | 715 - 730 | Strong |
Intermolecular Interaction Analysis in this compound Systems
The biological activity and solid-state structure of this compound are governed by a variety of non-covalent interactions. Computational analysis is essential for identifying and quantifying these forces, which include hydrogen bonding, halogen bonding, and stacking interactions.
Hydrogen Bonding Networks and Halogen Bonding Interactions
The this compound cation itself lacks traditional hydrogen bond donor groups (like O-H or N-H). probes-drugs.org However, the four carbonyl oxygen atoms on the two phthalimide units can act as hydrogen bond acceptors. In protic solvents or within a biological receptor site containing residues like tyrosine or serine, these oxygen atoms could participate in hydrogen bonding.
Of greater significance for the pure compound in its solid state are halogen bonding and related ionic interactions involving the bromide anions (Br⁻). Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile, such as an anion. While the C-Br bond is not present in the Dimethyl-W84 cation, the bromide counterions are excellent acceptors for both hydrogen and halogen bonds. nih.gov
In the crystal lattice, the bromide anions are expected to form strong, charge-assisted hydrogen bonds with the most acidic protons of the cation, which are the hydrogens on the carbons alpha to the quaternary nitrogen atoms (C-H···Br⁻). mdpi.com These interactions play a critical role in stabilizing the crystal packing. If other halogen bond donors were present, the bromide ion would be a prime candidate to act as the acceptor. nih.govrsc.org
Potential Non-Covalent Interactions Involving Bromide Anions
| Interaction Type | Donor | Acceptor | Description |
| Charge-Assisted H-Bond | C-H groups adjacent to N⁺ | Br⁻ anion | An electrostatic interaction where the partial positive charge on hydrogen atoms, induced by the nearby cation, attracts the negative bromide ion. |
| Halogen Bond | External Halogen Bond Donor (e.g., C-I, C-Br) | Br⁻ anion | Interaction between the electrophilic region (σ-hole) of a covalently bonded halogen and the nucleophilic bromide ion. |
| van der Waals / Ionic | Cationic Moiety | Br⁻ anion | General electrostatic attraction and packing forces between the large organic cation and the bromide counterions. |
π-π Stacking and Cation-π Interactions
Two other critical non-covalent forces are at play in this compound systems: π-π stacking and cation-π interactions.
π-π Stacking: The molecule contains two planar, electron-deficient phthalimide rings. Such aromatic systems have a strong tendency to engage in π-π stacking interactions, where the rings align in a face-to-face or parallel-displaced manner. nih.govrsc.org This interaction is driven by a combination of electrostatic and dispersion forces and is a key factor in the crystal packing of many phthalimide-containing compounds, often with intermolecular distances between 3.3 and 3.8 Å. rsc.orgrsc.org In solution or at a receptor site, intramolecular stacking between the two phthalimide groups of a single molecule is also conceivable, depending on the conformation of the flexible hexamethylene linker.
Cation-π Interactions: This is a powerful non-covalent interaction between a cation and the electron-rich face of a π-system. nih.govacs.orgnih.gov this compound is perfectly suited for this, as it possesses both the necessary components: two quaternary ammonium cations and two aromatic ring systems. The interaction can be intramolecular (between a cation on one end and the aromatic ring on the other) or intermolecular.
This interaction is particularly relevant to its biological function as an allosteric modulator of the M2 muscarinic receptor. mdpi.com Docking simulations and mutagenesis studies have shown that the allosteric binding site on the M2 receptor is lined with aromatic amino acid residues. capes.gov.brmdpi.com Computational models predict that one of the aromatic moieties of alkane-bisammonio compounds like W-84 is fixed in a sandwich-like manner between the aromatic side chains of Tyrosine (Tyr177) and Tryptophan (Trp422) residues in the receptor. capes.gov.brresearchgate.net This suggests that the binding affinity and selectivity of this compound are heavily reliant on favorable π-π stacking and/or cation-π interactions with the receptor's aromatic residues. nih.govcaltech.edu
Summary of π-Interactions in this compound Systems
| Interaction Type | Interacting Moiety 1 (Ligand) | Interacting Moiety 2 (Ligand/Receptor) | Context |
| π-π Stacking | Phthalimide Ring | Phthalimide Ring (intermolecular) | Crystal packing, molecular aggregation |
| Cation-π Interaction | Quaternary Ammonium Cation | Phthalimide Ring (intramolecular/intermolecular) | Conformational stabilization, molecular recognition |
| Cation-π / π-π Stacking | Phthalimide Ring / Cationic Head | Aromatic Receptor Residues (e.g., Tyr177, Trp422) | Ligand binding at the M2 receptor allosteric site capes.gov.brresearchgate.net |
Mechanistic Investigations of Dimethyl W84 Dibromide Reactivity and Stability
Reaction Kinetics and Thermodynamics of Dimethyl-W84 Dibromide Transformations
The reactivity of this compound, like other quaternary ammonium (B1175870) compounds (QACs), is largely centered around the stability of the C-N bonds and the interactions of its cationic heads. ca.govchinesechemsoc.org
The degradation of QACs can occur through several pathways, with hydrolysis being a key consideration, especially under alkaline conditions. chinesechemsoc.orgacs.org For bis-quaternary ammonium structures, degradation can lead to the formation of less complex mono-quaternary ammonium compounds. chinesechemsoc.org
Hydrolytic Stability : The stability of QACs is influenced by factors such as pH and the presence of nucleophiles. acs.org In alkaline environments, hydroxide (B78521) ions can attack the carbon atoms adjacent to the positively charged nitrogen, leading to degradation via mechanisms like the Hofmann elimination or SN2 nucleophilic substitution. acs.org The rate of this degradation is highly dependent on the solvation of the hydroxide ion; as water content decreases, the nucleophilicity of the hydroxide ion increases, accelerating the degradation of the quaternary ammonium cation. acs.org
Degradation Pathways : The primary degradation route for many QACs is thought to be through n-dealkylation at the C-N bond. ca.gov Studies on similar compounds, such as dodecyl dimethyl benzyl (B1604629) ammonium chloride (DDBAC), show that degradation can be initiated by radical species like hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, leading to a cascade of reactions including hydroxylation, demethylation, and fragmentation of the molecule. researchgate.net While specific kinetic data for this compound is not extensively documented in public literature, the principles from related QACs provide a foundational understanding. For instance, some QACs can be controllably degraded by incorporating cleavable linkages, such as silaketal bonds, into their structure, which hydrolyze under moderate conditions. chinesechemsoc.org
Hazardous Decomposition : Under thermal stress, this compound is expected to decompose, producing hazardous products including carbon oxides, nitrogen oxides, and hydrogen bromide. aksci.com
Table 1: General Degradation Pathways for Quaternary Ammonium Compounds (QACs)
| Degradation Pathway | Description | Influencing Factors | Typical Products |
|---|---|---|---|
| N-Dealkylation | Cleavage of the alkyl chain from the quaternary nitrogen atom. ca.gov | Oxidative conditions, microbial action. ca.gov | Tertiary amines, aldehydes. |
| Hofmann Elimination | Base-induced elimination reaction forming an alkene and a tertiary amine. | High pH, elevated temperatures. | Alkenes, tertiary amines. |
| SN2 Substitution | Nucleophilic attack on the α-carbon of an alkyl group, displacing the tertiary amine. acs.org | Presence of strong nucleophiles. acs.org | Alcohols (with OH⁻ as nucleophile), tertiary amines. |
| Hydrolysis of Linkages | Cleavage of specific bonds within the compound's backbone if engineered to be hydrolysable (e.g., ester or silaketal bonds). chinesechemsoc.org | pH, temperature. chinesechemsoc.org | Smaller, less complex molecules (e.g., mono-quaternary ammonium salts). chinesechemsoc.org |
As an ionic salt, this compound can participate in ligand exchange and anion metathesis reactions. The dicationic nature of the molecule means it is always associated with two counter-anions, in this case, bromide.
Anion Exchange : The bromide anions can be exchanged with other anions present in a solution. This process is an equilibrium reaction, and the position of the equilibrium is dictated by the relative concentrations and the solubility products of the resulting salts. For example, introducing a salt with a common cation but a different anion (e.g., a chloride or iodide salt) could lead to the formation of Dimethyl-W84 dichloride or diiodide. This is a common feature among related bis-quaternary ammonium salts like dequalinium (B1207927), which is known in its chloride, bromide, and iodide forms. wikipedia.org
Ligand Exchange in Coordination : In the context of coordination chemistry, the entire Dimethyl-W84 dication can act as a ligand. The dynamics of this interaction would involve the displacement of other ligands (like water or solvent molecules) from a metal's coordination sphere. libretexts.org The kinetics of such ligand exchange reactions are influenced by the nature of the metal ion, the solvent, and the steric and electronic properties of the Dimethyl-W84 molecule itself. nih.gov
Mechanistic Studies of this compound in Coordination Chemistry
The presence of two positively charged nitrogen centers and a flexible linking chain allows this compound to exhibit interesting behavior in coordination chemistry, although this is a less-studied aspect compared to its biological activity.
While direct studies of this compound forming metal complexes are scarce, the principles of coordination chemistry with similar cationic species can be applied.
Outer-Sphere Coordination : Due to the positive charges on the nitrogen atoms, direct coordination to a cationic metal center (a Lewis acid) is electrostatically unfavorable. libretexts.org However, Dimethyl-W84 could participate in outer-sphere coordination, where it does not bind directly to the metal but interacts with the ligands already coordinated to the metal center through electrostatic or hydrogen-bonding interactions.
Anion-π and Cation-π Interactions : The aromatic phthalimide (B116566) groups within the Dimethyl-W84 structure could potentially engage in π-stacking or cation-π interactions. wisc.edu If interacting with an anionic metal complex, the cationic nature of Dimethyl-W84 would be favorable for binding.
Bidentate Chelation : The molecule's structure, with two nitrogen-containing groups at either end of a flexible chain, is analogous to classic chelating ligands. mdpi.com If the nitrogen centers were neutral, they could act as a bidentate or "pincer" ligand, binding to a single metal center. Given the permanent positive charge, this direct chelation is unlikely unless the coordinating partners are suitable.
The defining feature of this compound in a coordination context is its dicationic nature. This has a profound influence on how it interacts with other charged species.
Modulation of Redox Potentials : The strong electrostatic field generated by the two positive charges could influence the redox potential of a coordinated metal center, even in an outer-sphere arrangement. By stabilizing a more negative state or destabilizing a more positive one, it could shift the ease of oxidation or reduction of the metal complex.
Photochemical and Thermal Stability Studies of this compound
The stability of a compound under light and heat is critical for its storage and application.
Thermal Stability : Vendor data indicates that this compound is generally stable under recommended storage conditions (cool, dry place). aksci.comcaymanchem.com High temperatures will lead to thermal decomposition, generating toxic gases like hydrogen bromide and nitrogen oxides. aksci.com The melting point for the related compound dequalinium chloride is reported to be very high (≥300 °C), suggesting significant thermal stability of the core structure. chemicalbook.comchemicalbook.com
Photochemical Stability : Specific photochemical stability studies on this compound are not widely available. However, the constituent parts of the molecule, such as the phthalimide group, are known chromophores that can absorb UV light. This absorption can lead to photochemical reactions and degradation. The stability of fluorescent probes, which often contain similar aromatic structures, is a known issue, as irradiation can lead to photobleaching through various oxygen-dependent and independent mechanisms. researchgate.net For related QACs, photochemical degradation using UV light, often in combination with oxidizing agents like persulfate, has been shown to be an effective method for breaking down the molecule. researchgate.net
Table 2: Physicochemical and Stability Properties of this compound
| Property | Value / Observation | Source(s) |
|---|---|---|
| Molecular Formula | C₃₄H₄₈Br₂N₄O₄ | scbt.comaksci.com |
| Molecular Weight | ~736.6 g/mol | scbt.comaksci.com |
| Chemical Stability | Stable under recommended temperatures and pressures. aksci.com Stated to be stable for ≥ 4 years at -20°C. caymanchem.com | aksci.comcaymanchem.com |
| Incompatible Materials | Strong oxidizing agents. | aksci.com |
| Hazardous Decomposition Products | Carbon oxides, Hydrogen bromide, Nitrogen oxides. | aksci.com |
| Solubility | Soluble in Water and DMSO. | caymanchem.combiomol.com |
Degradation Mechanisms Under Irradiation
Following a comprehensive review of available scientific literature, no specific studies detailing the degradation mechanisms of this compound under irradiation have been identified. While the photochemistry of related structural motifs, such as N-alkylphthalimides, has been investigated, these findings cannot be directly extrapolated to this compound with scientific accuracy. Therefore, detailed information on the degradation pathways, reaction kinetics, or specific products resulting from the irradiation of this compound is not available in the public domain.
Thermal Decomposition Pathways and Products
Detailed experimental studies on the specific thermal decomposition pathways of this compound have not been found in publicly accessible scientific literature. Safety data for the compound indicates that it is stable under recommended storage temperatures and pressures. aksci.com However, under conditions of thermal decomposition, such as in a fire, the formation of hazardous products is expected. aksci.com
General information from safety data sheets indicates that the hazardous decomposition products include carbon oxides (CO, CO₂), hydrogen bromide, and nitrogen oxides (NOx). aksci.com The specific mechanisms and sequence of reactions leading to these products have not been formally described for this compound.
Table 1: General Thermal Decomposition Products of this compound
| Product Category | Examples | Source |
| Carbon Oxides | Carbon monoxide (CO), Carbon dioxide (CO₂) | aksci.com |
| Bromine Compounds | Hydrogen bromide (HBr) | aksci.com |
| Nitrogen Oxides | Various oxides of nitrogen (NOx) | aksci.com |
This table is based on general safety data and does not represent a detailed pathway analysis.
It is important to note that without specific research, a detailed description of the thermal decomposition pathways, including intermediate products and reaction kinetics, cannot be provided.
Structure Reactivity Relationship Studies of Dimethyl W84 Dibromide Analogues
Systematic Modification of the Diaminium Backbone
The central diaminium backbone of Dimethyl-W84 dibromide, an N,N,N',N'-tetramethyl-1,6-hexanediaminium structure, is a critical determinant of its interaction with the M2 receptor. Alterations to this backbone, including the length of the alkyl chain and the nature of the substituents on the amine groups, have been a primary focus of structure-activity relationship (SAR) studies.
Impact of Alkyl Chain Length on Conformational Preferences and Intermolecular Interactions
The length of the polymethylene chain separating the two quaternary ammonium (B1175870) centers plays a crucial role in the biological activity of bis(ammonio)alkane-type compounds. Studies on analogous series of compounds have demonstrated that this length dictates the molecule's ability to adopt a conformation suitable for binding to the allosteric site of the M2 receptor.
Research on bis-quaternary ammonium salts has shown that the optimal alkyl chain length for various biological activities, including antimicrobial effects, often falls within a specific range, typically between 10 and 16 carbon atoms. nih.govsci-hub.se For allosteric modulators of muscarinic receptors, this "spacer" length is equally critical. For instance, studies on dualsteric agonists, which combine an orthosteric pharmacophore with an allosteric fragment similar to W84, have utilized a hexamethonium (B1218175) (6-carbon) chain, underscoring its suitability for bridging the orthosteric and allosteric sites. unc.edumdpi.com
The variation in alkyl chain length directly influences the conformational flexibility of the molecule. A shorter chain may be too rigid to allow the terminal phthalimido groups to adopt the optimal orientation for receptor interaction, while a significantly longer chain might introduce excessive flexibility or unfavorable hydrophobic interactions. The hexamethylene chain in this compound appears to provide an effective balance, facilitating the necessary conformational preferences for binding. Studies on the host-guest chemistry of α,ω-alkyldiammonium ions with cucurbit[n]uril hosts have shown that diammonium ions with a pentano or hexano bridge exhibit the strongest binding, suggesting an inherent stability and favorable conformation for these chain lengths. researchgate.net
Below is a table illustrating the conceptual impact of alkyl chain length on the binding affinity of hypothetical this compound analogues, based on general principles observed in related bis-quaternary ammonium compounds.
| Analogue Name | Diaminium Backbone | Hypothetical Relative Binding Affinity |
| Dimethyl-W84 Butane Dibromide | Butanediaminium | Lower |
| This compound | Hexanediaminium | Optimal |
| Dimethyl-W84 Octane Dibromide | Octanediaminium | Lower |
| Dimethyl-W84 Decane Dibromide | Decanediaminium | Sub-optimal |
This table is illustrative and based on established principles of structure-activity relationships for bis-quaternary ammonium compounds.
Influence of Substituents on Amine Reactivity
The quaternary ammonium nature of the diaminium backbone, resulting from the tetramethyl substitution, confers a permanent positive charge on this compound. This charge is fundamental to its initial electrostatic interactions with negatively charged amino acid residues in the allosteric binding site of the M2 receptor. mdpi.com
Furthermore, research into bisphthalimidopropyl-substituted hexamethonio compounds has revealed that dimethylation of the lateral propyl chain (connecting the amine to the phthalimide) is a key factor for inducing positive cooperativity with antagonist binding. acs.org This highlights that substitutions not only on the nitrogen atoms but also on the connecting chains can significantly influence the molecule's pharmacological profile.
Variation of the Halogen Counterion
The dibromide counterions in this compound, while often considered secondary to the cationic structure for biological activity, can influence the compound's physicochemical properties, such as solubility, crystallinity, and stability.
Comparative Studies with Other Dihalides (e.g., Dichloride, Diiodide)
While specific comparative studies on Dimethyl-W84 with different dihalide counterions are not extensively documented in publicly available literature, general principles from the study of quaternary ammonium salts (QASs) can be applied. The nature of the halide counterion (Cl⁻, Br⁻, I⁻) can affect the compound's properties. For instance, in some series of QASs, bromides have been observed to have higher biocidal activity than the corresponding chlorides. nih.gov This has been attributed to differences in solubility and the ability to dissociate, which can alter the effective cationic charge density. pnas.org
A study on the halide exchange in quaternary ammonium salts noted that the chemical shifts of protons in the NMR spectra are dependent on the counterion, indicating that the anion influences the electronic environment of the cation even in solution. researchgate.net In the context of developing therapeutic agents, switching from a dibromide to a dichloride salt could be explored to potentially improve aqueous solubility or alter the solid-state characteristics for formulation purposes. Conversely, a diiodide salt might be less soluble but could offer different crystal packing arrangements.
Effects on Crystal Packing and Solution-Phase Behavior
The identity of the halogen counterion can have a significant impact on the crystal packing of ionic compounds. Different anions can lead to the formation of different crystal lattices and even different polymorphs, which in turn can affect the compound's stability and dissolution rate. The size and polarizability of the halide ion (I⁻ > Br⁻ > Cl⁻) influence the lattice energy and the nature of intermolecular interactions within the crystal.
In solution, while the primary interaction is the electrostatic attraction between the di-cation and the two halide anions, the nature of the halide can influence the degree of ion pairing and aggregation. For QASs, the counterion generally does not abrogate the biological activity but can have a significant impact on the solubility of the biocide. ibs.re.kr The majority of registered QASs utilize chloride or bromide as the counterion. ibs.re.kr A pyrolysis gas chromatography/mass spectrometry method has been developed for the simultaneous analysis of quaternary ammonium cations and their corresponding halide counterions, highlighting the analytical importance of identifying both components of these salts. nih.govjku.atresearchgate.net
Modifications to the Phthalimido Moieties
The terminal phthalimido groups of this compound are not merely bulky substituents; they are crucial pharmacophoric elements that engage in specific interactions within the allosteric binding site. The phthalimide (B116566) scaffold is known to be a versatile pharmacophore in medicinal chemistry, appearing in a wide range of bioactive molecules. researchgate.net
Research on allosteric modulators of the M2 receptor has shown that modifications to these aromatic imide moieties can profoundly affect binding affinity and cooperativity. A study on bisphthalimidopropyl-substituted hexamethonio compounds demonstrated that replacing the 5-methylphthalimide group of Dimethyl-W84 with a naphthalimide moiety, which has a larger aromatic surface, can increase affinity. acs.org This suggests that π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket are important for the allosteric effect.
The table below summarizes the findings from a study on the effect of modifying the imide moiety and the lateral chain on the allosteric properties of W84-related compounds at the M2 receptor.
| Compound | Aromatic Imide Moiety | Lateral Chain Substitution | Allosteric Effect on [³H]NMS Binding |
| W84 Analogue | Phthalimide | Unsubstituted | Negative Cooperativity |
| Dimethyl-W84 | 5-Methylphthalimide | Dimethylated | Positive Cooperativity (Enhancer) |
| Naphthalimide Analogue | Naphthalimide | Dimethylated | Positive Cooperativity (Enhancer) |
Data adapted from studies on hexamethonio-type muscarinic allosteric agents. acs.org
Conceptual and Exploratory Research Directions for Dimethyl W84 Dibromide
Investigation of Dimethyl-W84 Dibromide in Supramolecular Chemistry
The structure of this compound, featuring two quaternary ammonium (B1175870) cations separated by a flexible hexamethylene chain and flanked by bulky isoindole-dione moieties, suggests its potential as a versatile component in supramolecular chemistry.
The dicationic nature of this compound makes it a compelling candidate for host-guest studies with various macrocyclic receptors. Macrocycles such as cyclodextrins, cucurbit[n]urils, calix[n]arenes, and pillar[n]arenes are known to form stable complexes with cationic and dicationic guest molecules through non-covalent interactions. frontiersin.org The binding affinity and selectivity would be influenced by the size and shape of the macrocycle's cavity, as well as the solvent environment.
Potential research could involve characterizing the thermodynamics and kinetics of complex formation using techniques like isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy. Understanding these interactions could pave the way for the development of novel sensors or responsive materials.
Table 1: Potential Macrocyclic Hosts for this compound and Associated Interaction Types
| Macrocyclic Host | Potential Primary Interactions | Key Structural Features for Binding |
|---|---|---|
| Cucurbit[n]urils | Ion-dipole, Hydrophobic | Rigid portal of carbonyl groups, hydrophobic cavity |
| Calix[n]arenes | Cation-π, Hydrophobic | Aromatic cavities, tunable upper and lower rims |
| Pillar[n]arenes | Cation-π, Hydrophobic | Pillar-shaped aromatic structure |
The amphiphilic character of this compound, arising from its charged heads and hydrocarbon chain, suggests the possibility of self-assembly into ordered nanostructures in aqueous or mixed-solvent systems. semanticscholar.org The balance between the electrostatic repulsion of the cationic heads and the hydrophobic interactions of the alkyl chain and isoindole groups could lead to the formation of micelles, vesicles, or other complex morphologies.
The process of self-assembly could be influenced by factors such as concentration, temperature, pH, and the presence of different counter-ions. Techniques like transmission electron microscopy (TEM) and dynamic light scattering (DLS) would be instrumental in characterizing the resulting nanostructures. Such self-assembled systems could have potential applications in drug delivery or as templates for the synthesis of nanomaterials. rsc.org
This compound in Theoretical Materials Science
The distinct structural features of this compound also make it an interesting subject for theoretical and computational studies in materials science.
Organic-inorganic hybrid frameworks are materials that combine the properties of both organic and inorganic components, often leading to novel functionalities. nih.govresearchgate.net The dicationic nature of Dimethyl-W84 could allow it to act as an organic templating agent or a charge-balancing cation in the synthesis of hybrid materials, such as metal-organic frameworks (MOFs) or hybrid perovskites. researchgate.net
Computational modeling, such as density functional theory (DFT), could be employed to predict the stability and electronic properties of hypothetical frameworks incorporating the Dimethyl-W84 cation. researchgate.net These studies could guide the experimental synthesis of new materials with tailored optical or electronic properties. nih.gov
Table 2: Theoretical Parameters for Investigating this compound in Hybrid Frameworks
| Parameter | Computational Method | Potential Insights |
|---|---|---|
| Binding Energy | Density Functional Theory (DFT) | Stability of the hybrid framework |
| Band Structure | DFT | Electronic and optical properties |
Ionic liquids (ILs) are salts with melting points below 100 °C, and they possess unique properties such as low vapor pressure, high thermal stability, and tunable solvency. nih.govmdpi.com The dicationic structure of Dimethyl-W84 could serve as a basis for designing novel dicationic ionic liquids. By pairing the Dimethyl-W84 cation with various anions, it might be possible to create new ILs with specific physical and chemical properties. mdpi.comunipi.it
Theoretical studies could explore the effect of different anions on the properties of these hypothetical ionic liquids, such as viscosity, conductivity, and thermal stability. diva-portal.org Molecular dynamics simulations could provide insights into the structure and dynamics of these systems at the molecular level. mdpi.com
Advanced Spectroscopic Techniques for Probing Dynamics of this compound
Advanced spectroscopic techniques could provide detailed information about the conformational dynamics and intermolecular interactions of this compound in various environments. Techniques such as 2D NMR spectroscopy (COSY, NOESY) could be used to elucidate the solution-state structure and conformation of the molecule.
Furthermore, time-resolved fluorescence spectroscopy could be employed if suitable fluorescent probes are incorporated into the system, for instance, during host-guest interactions with fluorescent macrocycles. This would allow for the study of the dynamics of association and dissociation processes. Ultrafast spectroscopic techniques, such as femtosecond transient absorption, could potentially probe the very fast dynamics of the molecule upon photoexcitation, although this would likely require chemical modification to introduce a chromophore.
Time-Resolved Spectroscopy for Ultrafast Processes
There is no available data from studies using time-resolved spectroscopy to investigate the ultrafast processes of this compound. Such studies, which employ techniques like transient absorption or femtosecond stimulated Raman spectroscopy, would be essential to understand the electronic and vibrational dynamics of the molecule on femtosecond to picosecond timescales. This information is crucial for elucidating reaction mechanisms and energy transfer pathways, but it appears such investigations have not been conducted or published for this compound.
Single-Molecule Spectroscopy for Heterogeneous Dynamics
Similarly, a search for research applying single-molecule spectroscopy to this compound yielded no results. This technique is powerful for probing the conformational and dynamic heterogeneity of individual molecules, which is often obscured in ensemble measurements. The application of single-molecule techniques could provide insights into the varied interactions and behaviors of this compound molecules in complex environments, but this area remains unexplored.
Future Theoretical Perspectives on this compound Derivatives
Advanced Computational Models for Predicting Novel Reactivities
No published research was found that utilizes advanced computational models to predict novel reactivities of this compound or its derivatives. Theoretical chemistry approaches, such as density functional theory (DFT) or ab initio methods, are instrumental in predicting reaction pathways, transition states, and the electronic structure of molecules. The absence of such studies indicates a lack of theoretical exploration into the potential chemical transformations and reactivity of this compound beyond its known biological interactions.
Machine Learning Approaches for Structure-Property Relationship Discovery
There is no evidence of machine learning or quantitative structure-activity relationship (QSAR) models being developed to discover the structure-property relationships of this compound. These computational tools are increasingly used to predict the properties and activities of new chemical entities based on their structural features. The lack of such studies for this compound suggests that its potential for modification and the development of derivatives with tailored properties have not been systematically investigated using these modern computational approaches.
Conclusion and Future Outlook in Dimethyl W84 Dibromide Research
Summary of Key Academic Contributions and Remaining Fundamental Questions
The journey of Dimethyl-W84 dibromide in the scientific landscape is marked by several pivotal contributions. A primary breakthrough was its identification and characterization as a selective allosteric modulator for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR). researchgate.netnumberanalytics.comresearchgate.netpnas.org Researchers, notably through the work of Tränkle and colleagues, established that this compound hinders the dissociation of orthosteric antagonists like N-methylscopolamine from the M2 receptor, demonstrating its modulatory role. researchgate.netresearchgate.net This finding was crucial as the high sequence homology in the orthosteric binding site of muscarinic receptor subtypes makes the development of selective ligands a significant challenge. nih.govbiorxiv.org
Another major contribution was the development of a tritiated version, [3H]dimethyl-W84. biorxiv.orgmdpi.comfrontiersin.org This radioligand provided a direct tool to probe the common allosteric site on M2 receptors, facilitating more straightforward screening of other potential allosteric modulators through competition binding assays. biorxiv.orgmdpi.comfrontiersin.org The use of [3H]dimethyl-W84 has been instrumental in validating the allosteric ternary complex model (ATCM) as a descriptor of the interaction between the orthosteric and allosteric sites. frontiersin.org
Despite these advances, fundamental questions regarding this compound persist. While its selectivity for the M2 receptor is established, the precise molecular determinants of this subtype selectivity are not fully elucidated. Understanding why this dicationic salt preferentially binds to the allosteric site of the M2 subtype over others remains an area of active investigation. researchgate.netnih.gov Furthermore, the complete picture of how the binding of this compound translates into specific functional outcomes in different cellular contexts is still being pieced together. The phenomenon of "functional selectivity" or "biased agonism," where a ligand can stabilize different receptor conformations leading to distinct downstream signaling, is a key area for future exploration with this compound. pnas.org
Identification of Emerging Research Frontiers for Dicationic Organic Salts
The study of this compound has opened up new frontiers for the broader class of dicationic organic salts in pharmacology. One of the most promising areas is the design of bitopic or dualsteric ligands. frontiersin.orgresearchgate.netmdpi.comnih.gov These are hybrid molecules that incorporate both an orthosteric and an allosteric pharmacophore, connected by a linker. nih.gov The rationale is to combine the high affinity of an orthosteric ligand with the subtype selectivity of an allosteric modulator. frontiersin.orgnih.gov The dicationic nature of compounds like Dimethyl-W84, with two positively charged centers separated by a specific distance, provides a structural scaffold for developing such bitopic ligands with tailored properties. researchgate.net
Another emerging frontier is the exploration of dicationic salts as modulators for other G protein-coupled receptors (GPCRs) and ion channels. The structural motif of two cationic heads at a defined separation could be a key feature for interacting with specific "anionic cradles" on the extracellular surface of these receptors. core.ac.uk Research is expanding to see if dicationic structures can be adapted to selectively modulate other receptor systems beyond the muscarinic family. mdpi.com Furthermore, the unique physicochemical properties of dicationic salts are being investigated for their potential in developing novel drug delivery systems and as antimicrobial agents. mdpi.com
Methodological Advancements for the Study of Complex Chemical Systems
The investigation of this compound has been enabled by, and has in turn spurred, methodological advancements for studying complex chemical systems. The development of radiolabeled allosteric modulators, exemplified by [3H]dimethyl-W84, represents a significant leap forward. biorxiv.orgmdpi.comfrontiersin.org This tool allows for direct measurement of binding to the allosteric site, providing a more nuanced understanding of ligand-receptor interactions than relying solely on the indirect observation of effects on orthosteric ligand binding. frontiersin.org
In recent years, computational and theoretical chemistry have become indispensable tools. Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are being used to model the binding of dicationic ligands like Dimethyl-W84 to their receptor targets at an atomic level. researchgate.netacs.orgmdpi.commpg.de These computational approaches help to visualize the binding poses, identify key interacting amino acid residues, and understand the energetic basis for binding affinity and selectivity. researchgate.netmdpi.com Such in silico studies are crucial for rational drug design, allowing for the prediction of how structural modifications to the ligand might affect its interaction with the receptor. researchgate.net Advances in structural biology, particularly cryo-electron microscopy (cryo-EM), are also providing unprecedented high-resolution structures of GPCRs in complex with allosteric modulators, offering a structural framework to interpret binding data and guide future design. nih.gov
Theoretical Implications for the Design of Next-Generation Chemical Entities
The study of this compound holds significant theoretical implications for the design of future drugs. The success of this dicationic allosteric modulator reinforces the concept that targeting allosteric sites is a viable and powerful strategy for achieving receptor subtype selectivity. numberanalytics.comacs.org This is particularly important for targets like GPCRs where the orthosteric site is highly conserved across subtypes. nih.govbiorxiv.orgmdpi.com
The dicationic structure of Dimethyl-W84 provides a valuable template for the rational design of new chemical entities. The distance and orientation between the two cationic centers are critical for its activity, highlighting the importance of spatial considerations in ligand design. researchgate.net This has profound implications for the development of bitopic ligands, where the linker length and rigidity between the orthosteric and allosteric pharmacophores must be carefully optimized to ensure simultaneous and effective binding to both sites. nih.gov
Furthermore, the study of how Dimethyl-W84 modulates receptor function contributes to the evolving theory of biased agonism. pnas.org Understanding how an allosteric modulator can steer the receptor towards specific signaling pathways opens up the possibility of designing drugs with more refined and targeted therapeutic effects, potentially separating desired efficacy from unwanted side effects. pnas.org As our understanding of the structural and dynamic basis of allosteric modulation by compounds like Dimethyl-W84 deepens, it will undoubtedly fuel the design of the next generation of safer and more effective medicines. drugdiscoverytrends.comfrontiersin.orgharvard.edunih.gov
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing the structural and chemical properties of Dimethyl-W84 dibromide?
- Methodological Answer : Characterization should include X-ray crystallography to resolve its crystalline structure (as demonstrated for related dibromide compounds in ), NMR spectroscopy (¹H and ¹³C) to confirm molecular connectivity and purity, and elemental analysis to validate stoichiometry. Mass spectrometry can corroborate molecular weight, while high-performance liquid chromatography (HPLC) ensures purity ≥98% . For stability assessments, thermogravimetric analysis (TGA) under controlled humidity/temperature conditions is advised.
Q. How can researchers synthesize and purify this compound with high reproducibility?
- Methodological Answer : Synthesis involves quaternizing tertiary amines with methyl bromide under anhydrous conditions, followed by ion-exchange chromatography to isolate the dibromide salt. Purification requires recrystallization from ethanol/water mixtures, monitored by thin-layer chromatography (TLC). Critical parameters include reaction temperature (optimized at 40–50°C) and inert atmosphere to prevent oxidation. Purity validation via melting point analysis and comparative NMR with literature data (e.g., Smiles notation cross-referencing ) ensures reproducibility .
Q. What in vitro assays are suitable for evaluating this compound’s pharmacological activity as an M2 receptor modulator?
- Methodological Answer : Use radioligand binding assays (e.g., [³H]N-methylscopolamine displacement) to quantify allosteric modulation efficacy. Include negative controls (e.g., atropine for competitive inhibition) and positive controls (e.g., gallamine for M2 specificity). Functional assays, such as GTPγS binding in CHO-M2 cell membranes, can assess G-protein coupling efficiency. Dose-response curves (1 nM–10 µM range) should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
Advanced Research Questions
Q. How should researchers address contradictions in reported allosteric effects of this compound across different receptor subtypes or experimental models?
- Methodological Answer : Conduct comparative binding studies using M1–M5 receptor subtypes expressed in isogenic cell lines to isolate subtype-specific effects. Mutagenesis (e.g., M2 receptor transmembrane domain mutations) can identify critical binding residues. Cross-validate findings with orthogonal techniques like surface plasmon resonance (SPR) to measure binding kinetics independently of cellular context. Statistical meta-analysis of published data (e.g., using RevMan) helps reconcile discrepancies .
Q. What strategies optimize experimental conditions for studying this compound’s stability in physiological buffers?
- Methodological Answer : Pre-screen buffer systems (e.g., HEPES vs. Tris) for pH-dependent degradation using accelerated stability testing (40°C, 75% relative humidity). Quantify degradation products via LC-MS/MS over 24–72 hours. Include antioxidants (e.g., 0.01% ascorbic acid) or chelating agents (e.g., EDTA) if metal-ion catalyzed hydrolysis is observed. For in vivo applications, simulate gastric/intracellular pH (1.2–7.4) to assess stability .
Q. How can researchers ensure reproducibility of this compound’s effects in complex biological systems (e.g., neuronal tissues)?
- Methodological Answer : Standardize tissue sourcing (e.g., rat brain regions dissected under identical conditions) and pre-equilibrate tissues in oxygenated Krebs buffer before assays. Use blinded experimenters and automated data acquisition to minimize bias. Publish raw datasets (e.g., via Zenodo) and detailed protocols (e.g., buffer compositions, incubation times) per FAIR principles. Independent replication in a second lab is critical .
Q. What computational approaches integrate effectively with experimental studies to elucidate this compound’s mechanism of action?
- Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS) to model receptor-ligand interactions with docking studies (AutoDock Vina) predicting binding poses. Validate computational findings with mutagenesis data (e.g., alanine scanning). Machine learning (e.g., Random Forest classifiers) can identify structural features correlating with efficacy across analogs. Public databases like ChEMBL should be mined for structure-activity relationship (SAR) trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
